molecular formula C6H11NO3 B1396689 (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate CAS No. 1638743-90-4

(2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B1396689
CAS No.: 1638743-90-4
M. Wt: 145.16 g/mol
InChI Key: YIKYEFZGORKEBX-RFZPGFLSSA-N
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Description

(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative of high interest in scientific research and development, particularly in medicinal chemistry. This compound serves as a versatile and valuable synthon for constructing more complex molecules. Its defined stereochemistry is critical for interactions with biological targets, making it a crucial building block in the synthesis of potential pharmaceutical agents . The molecular formula for this compound is C 6 H 11 NO 3 and it has a molecular weight of 145.16 g/mol . As a hydrochloride salt (CAS 1946010-88-3), the molecular formula is C 6 H 12 ClNO 3 with a molecular weight of 181.62 g/mol . To maintain stability and purity, this reagent should be stored under an inert atmosphere and at cool temperatures, typically between 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKYEFZGORKEBX-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Stereoisomers of Methyl 3-Hydroxypyrrolidine-2-carboxylate: (2R,3R) vs. (2S,3S)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of two such enantiomers: (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate and (2S,3S)-methyl 3-hydroxypyrrolidine-2-carboxylate. These chiral building blocks are integral to the synthesis of a wide array of biologically active molecules, making a thorough understanding of their distinct properties essential for researchers, scientists, and drug development professionals.[][2] The pyrrolidine ring is a prevalent structural motif in numerous natural products and approved drugs.[3][4]

This document will delve into the core differences between these enantiomers, covering their structural nuances, stereoselective synthesis, analytical characterization, and known biological significance. The aim is to provide a comprehensive resource that combines theoretical principles with practical, field-proven insights.

The Critical Role of Chirality: A Structural Overview

The fundamental difference between the (2R,3R) and (2S,3S) forms of methyl 3-hydroxypyrrolidine-2-carboxylate lies in the spatial orientation of the hydroxyl (-OH) and methyl carboxylate (-COOCH3) groups at the C2 and C3 chiral centers of the pyrrolidine ring.

  • (2S,3S)-methyl 3-hydroxypyrrolidine-2-carboxylate: In this enantiomer, both the methyl carboxylate group at the C2 position and the hydroxyl group at the C3 position are oriented in the 'S' configuration, based on the Cahn-Ingold-Prelog priority rules.

  • This compound: Conversely, this enantiomer has both of these substituents in the 'R' configuration.

This seemingly subtle difference in stereochemistry has profound implications for how these molecules interact with chiral biological systems, such as enzymes and receptors.

Stereoselective Synthesis: Crafting Enantiomeric Purity

The synthesis of enantiomerically pure (2R,3R) and (2S,3S)-methyl 3-hydroxypyrrolidine-2-carboxylate is a critical undertaking. The choice of starting materials and reaction pathways is dictated by the desired stereochemical outcome.

Synthesis of (2S,3S)-methyl 3-hydroxypyrrolidine-2-carboxylate

A common strategy for the synthesis of the (2S,3S) enantiomer begins with an optically pure precursor, such as (S)-3-hydroxypyrrolidine.[5] The synthesis often involves the protection of the amine group, followed by esterification of the carboxylic acid.[6]

Illustrative Synthetic Workflow:

Caption: Synthetic workflow for (2S,3S) enantiomer.

Synthesis of this compound

The synthesis of the (2R,3R) enantiomer necessitates starting with a precursor of the opposite chirality or employing a synthetic route that allows for the inversion of stereocenters. For instance, a synthesis could commence from a chiral pool starting material like a derivative of D-glutamic acid.

Analytical Characterization: Distinguishing Between Mirror Images

Differentiating between the (2R,3R) and (2S,3S) enantiomers requires specialized analytical techniques that are sensitive to chirality.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[7] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H) is often effective.[8]

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape.[7]

  • Detection: UV detection is commonly used if the molecule possesses a suitable chromophore. If not, coupling the HPLC system to a mass spectrometer (LC-MS) provides high sensitivity and selectivity.[9][10]

  • Analysis: The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of a chiral derivatizing agent or a chiral solvating agent can induce diastereomeric environments, leading to distinguishable NMR signals.[11]

¹H NMR Spectral Data (Illustrative):

Proton(2S,3S) Isomer (ppm)(2R,3R) Isomer (ppm)
Methyl Ester (-OCH₃)~3.7~3.7
Pyrrolidine Ring Protons1.8 - 4.51.8 - 4.5

Note: The chemical shifts for the pyrrolidine ring protons can be complex and require advanced 2D NMR techniques for complete assignment.[5]

¹³C NMR Spectral Data (Illustrative):

Carbon(2S,3S) Isomer (ppm)(2R,3R) Isomer (ppm)
Carbonyl (C=O)~172~172
Methoxy (-OCH₃)~52~52

The carbonyl carbon of the carboxylic acid typically appears in the range of 165-185 ppm.[12][13]

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[14] This technique maps the electron density of the crystal, allowing for the precise three-dimensional arrangement of atoms to be determined.[15][16]

Workflow for X-ray Crystallography:

Caption: Workflow for X-ray crystallography.

Biological Significance and Applications in Drug Development

The distinct stereochemistry of the (2R,3R) and (2S,3S) enantiomers dictates their biological activity. These compounds serve as valuable chiral intermediates in the synthesis of various pharmaceuticals.[2]

  • (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid and its derivatives have been investigated for their potential as GABA and dopamine agonists, with implications for neurological disorders such as Alzheimer's, Parkinson's, and schizophrenia.[] The (2S,3S) methyl ester has also been noted for its weak cytotoxic effects against certain cancer cell lines.[5]

  • The pyrrolidine scaffold, in general, is a key component in a variety of drugs, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[4][17] The specific stereochemistry of the substituents on the pyrrolidine ring is crucial for potent and selective inhibition.

The ability to synthesize and analyze specific enantiomers is therefore not just an academic exercise but a critical requirement in the development of safe and effective medicines.[9]

Conclusion

The (2R,3R) and (2S,3S) enantiomers of methyl 3-hydroxypyrrolidine-2-carboxylate, while chemically identical in a non-chiral environment, exhibit distinct properties that are of profound importance in the field of drug discovery. Their stereoselective synthesis and rigorous analytical characterization are essential steps in harnessing their potential as chiral building blocks for novel therapeutics. A comprehensive understanding of the principles and techniques outlined in this guide will empower researchers to navigate the complexities of stereoisomerism and advance the development of next-generation pharmaceuticals.

References

  • Vertex AI Search. (2023, August 16). Buy methyl (2S,3S)
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed Central (PMC). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. [Link]

  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • ResearchGate. ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. [Link]

  • Google Patents.
  • MDPI. (2020, November 14). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]*. [Link]

  • Mustansiriyah Journal of Science. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

  • Matrix Fine Chemicals. (2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | CAS. [Link]

  • MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed Central (PMC). (2022, July 4). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]

  • PubMed. (2005, March 1). Crystallization and preliminary X-ray crystallographic analysis of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase from Pseudomonas sp. MA-1. [Link]

  • MDPI. (2022, June 24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ResearchGate. (2025, August 10). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • NIH. Crystallization and preliminary X-ray crystallographic analysis of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase from Pseudomonas sp. MA-1. [Link]

  • Frontiers. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. [Link]

  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

  • RJPT. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]33.html)

Sources

Biological Activity of 3-Substituted Proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" C3 Position

Proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine side chain, which restricts the backbone dihedral angle


 and forces the preceding peptide bond into a distinct cis/trans equilibrium.[1][2] While 4-substituted prolines (e.g., 4-hydroxyproline) are widely recognized for their role in collagen stability, 3-substituted proline derivatives  represent a more sophisticated class of peptidomimetics.

The C3 position is proximal to both the ring nitrogen and the carboxylate group. Substitution here exerts a "privileged" steric influence, capable of locking the pyrrolidine ring pucker (envelope conformation) and dictating the cis/trans ratio of the amide bond. This guide explores the biological utility of these derivatives, specifically in neuroexcitatory signaling (glutamate receptors) and protease inhibition (ACE and viral proteases).

Structural Activity Relationship (SAR): The Conformational Switch

To understand the biological activity of 3-substituted prolines, one must first master their conformational bias. The pyrrolidine ring is not planar; it rapidly fluctuates between two envelope conformations: C3-endo (South) and C3-exo (North).

The Steric Lock Mechanism

Introducing a substituent at C3 creates a steric clash that forces the ring into a specific pucker to minimize energy.

  • Cis-3-substitution: Often favors the C3-endo pucker. This conformation places the C3 substituent and the carboxyl group on the same face, often increasing the population of the cis-peptide bond isomer.

  • Trans-3-substitution: Generally favors the C3-exo pucker.

This "locking" mechanism is the causality behind their biological potency. By pre-organizing the ligand into the bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity for targets like the NMDA receptor or Angiotensin-Converting Enzyme (ACE).

Visualization: Conformational Logic Flow

The following diagram illustrates how C3-substitution propagates structural changes to biological selectivity.

SAR_Logic Substituent C3-Substituent (Alkyl/Aryl) Steric Steric Clash (1,2-strain) Substituent->Steric Pucker Ring Pucker Lock (C3-endo vs C3-exo) Steric->Pucker Forces Backbone Backbone Torsion (Phi/Psi Angles) Pucker->Backbone Restricts Selectivity Receptor Subtype Selectivity (e.g., GluK3) Backbone->Selectivity Determines

Caption: C3-substitution dictates ring pucker, which restricts backbone torsion angles, ultimately determining receptor subtype selectivity.

Neuroexcitatory Activity: The Kainoid Connection

The most prominent biological application of 3-substituted prolines is in the modulation of Ionotropic Glutamate Receptors (iGluRs) . Structurally, these derivatives mimic Kainic Acid , a potent neuroexcitatory marine natural product which is itself a 3,4-disubstituted proline.

Mechanism of Action

Glutamate receptors (AMPA, Kainate, NMDA) require a specific "folded" conformation of the glutamate backbone for agonist activity.[3] 3-substituted prolines (specifically 2-carboxy-3-pyrrolidine acetic acid analogues) rigidly enforce this geometry.

  • GluK3 Selectivity: Recent diversity-oriented synthesis has identified that 2,3-trans-proline analogues (e.g., bearing triazole or isoxazole groups at C3) can achieve high selectivity for the GluK3 kainate receptor subtype.[4] This is critical for developing drugs for schizophrenia and depression without the broad-spectrum excitotoxicity of non-selective agonists.

  • NMDA Antagonism: Certain bulky 3-substituents (e.g., tetrazoles) prevent the closure of the ligand-binding domain, converting the molecule from an agonist to a competitive antagonist.

Comparative Potency Data

The table below summarizes the affinity shifts caused by C3-modification in kainoid scaffolds.

Compound ClassC3 SubstituentTarget ReceptorActivity TypeKi / IC50
Native Ligand H (L-Proline)Non-selectiveAgonist> 100 µM
Kainic Acid -CH2-COOH (cyclized)Kainate (GluK1-5)Agonist~ 5 - 50 nM
Analogue 3p-d1 Triazole-linkerGluK3Selective Agonist15x selectivity ratio
Analogue 3q-s3 Tetrazole-linkerGluN1/GluN2AAntagonist0.61 µM

Data synthesized from recent SAR studies on 2,3-trans-proline analogues [1, 2].[4]

Peptidomimetics in Protease Inhibition (ACE)

In the cardiovascular space, 3-substituted prolines serve as critical components of Angiotensin-Converting Enzyme (ACE) inhibitors.

The S1' and S2' Pocket Fit

ACE is a zinc-metallopeptidase. Inhibitors like Captopril and Enalapril utilize a C-terminal proline to bind in the S2' subsite.

  • 3-Phenylproline: Introduction of a phenyl group at C3 creates a hydrophobic anchor. If the stereochemistry is trans, the phenyl group can access the hydrophobic S1' pocket more effectively than the unsubstituted proline, potentially increasing potency.

  • Stereochemical Caveat: The activity is highly sensitive. Cis-3-substitution often leads to steric clashes with the enzyme's active site wall, drastically reducing potency. This makes the development of stereoselective synthesis protocols (see below) mandatory.

Experimental Protocols

Protocol A: Stereoselective Synthesis via Pd-Catalyzed C-H Arylation

Rationale: Traditional synthesis via nucleophilic substitution is lengthy and often yields racemic mixtures. This modern protocol uses a directing group (Aminoquinoline) to selectively install aryl groups at C3.[5]

Reagents:

  • Substrate: N-picolinamide-L-proline

  • Reagent: Aryl Iodide (Ar-I)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Oxidant/Base: AgOAc (2 equiv)

  • Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine the proline substrate, Pd(OAc)2, and AgOAc.

  • Addition: Add the Aryl Iodide and solvent.

  • Reaction: Heat to 110°C for 12-24 hours. The high temperature is required to overcome the activation energy of the unactivated C(sp3)-H bond.

  • Workup: Cool to room temperature, filter through a Celite pad (to remove Ag/Pd species), and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Verify the cis-2,3-stereochemistry using NOESY NMR. A strong correlation between the C2-H and C3-H protons indicates cis configuration.

Protocol B: Radioligand Binding Assay for Glutamate Receptors

Rationale: To quantify the affinity of the synthesized 3-substituted prolines against specific iGluR subtypes.

Materials:

  • Membrane preparations from HEK293 cells expressing recombinant GluK1, GluK2, or GluK3.

  • Radioligand: [3H]-Kainic Acid (specific activity ~30 Ci/mmol).

  • Test Compounds: 3-substituted proline analogues (dissolved in DMSO).

Workflow:

  • Preparation: Dilute membrane homogenates in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 100 µL membrane suspension + 25 µL radioligand (final conc. 5 nM) + 25 µL test compound (varying concentrations: 1 nM to 100 µM).

    • Incubate on ice for 60 minutes (to reach equilibrium).

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Place filters in scintillation fluid and count radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation:

    
    
    

References

  • Design and Synthesis of 2,3-trans-Proline Analogues as Ligands for Ionotropic Glutamate Receptors. Source: NIH / ACS Chemical Neuroscience URL:[Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications. Source: MDPI Molecules URL:[Link]

  • Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Source: ACS Organic Letters URL:[Link]

  • Proline cis/trans Conformational Selection Controls 14–3–3 Binding. Source: ACS Chemical Biology URL:[Link]

Sources

A Technical Guide to (2R,3R)-Methyl 3-Hydroxypyrrolidine-2-carboxylate: Sourcing, Synthesis, and Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its procurement, stereoselective synthesis, purification, and analytical characterization, offering practical insights for researchers and scientists in the field.

Strategic Sourcing: Suppliers and Pricing Considerations

This compound and its hydrochloride salt are specialized reagents available from a select number of chemical suppliers. Pricing is subject to purity, quantity, and the supplier's synthesis capabilities. For researchers, it is advisable to request quotes from multiple vendors to ensure competitive pricing and ascertain availability, especially for bulk quantities.

SupplierProduct NameCAS NumberNotes
Apollo ScientificThis compound hydrochloride1946010-88-3Directly listed in their catalog, indicating availability for inquiry.
BLD Pharmatech(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid119677-21-3The carboxylic acid precursor is available, which can be esterified to the target compound.
Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate1638743-90-4The target methyl ester is also listed.
CymitQuimicaThis compound hydrochloride1946010-88-3Available for laboratory use.
Ambeed, Inc.rel-(2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride1788041-61-1While not the exact stereoisomer, it indicates capabilities in related structures.

The Synthetic Pathway: From Precursor to Product

The synthesis of this compound typically commences with the corresponding carboxylic acid, (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid. The most common and direct method for this transformation is the Fischer esterification.

Fischer Esterification: A Reliable Approach

This acid-catalyzed esterification is a robust and well-established method for converting carboxylic acids to their corresponding esters.[1] The reaction equilibrium is driven towards the product by using an excess of the alcohol (methanol in this case) and often by the removal of water.

Sources

Methodological & Application

Application Note & Protocol: Selective N-Boc Protection of (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Hydroxylated Pyrrolidines

The (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate scaffold is a highly valuable chiral building block in modern medicinal chemistry and drug development. Its rigid, stereochemically defined structure serves as a key component in the synthesis of a wide array of biologically active molecules, including antiviral agents, enzyme inhibitors, and complex natural products. The presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a methyl ester—offers multiple points for synthetic elaboration.

However, this multi-functionality presents a significant challenge: achieving regioselective modification. The secondary amine, being the most nucleophilic and basic site, often interferes with reactions intended for other parts of the molecule. Therefore, its temporary masking with a suitable protecting group is a critical first step in most synthetic routes.

The tert-butyloxycarbonyl (Boc) group is an exemplary choice for this purpose.[1][2][3] It transforms the nucleophilic amine into a non-basic, unreactive carbamate, which is stable to a broad range of nucleophilic and basic conditions.[2][3] Crucially, the Boc group can be removed under mild acidic conditions, ensuring orthogonality with many other protecting groups and preserving the integrity of the sensitive chiral centers and the ester functionality.[4][5] This application note provides a detailed, field-proven protocol for the efficient and selective N-Boc protection of this compound.

Scientific Rationale and Reaction Mechanism

The selective protection of the secondary amine in the presence of a secondary alcohol is achieved by exploiting the inherent difference in nucleophilicity between nitrogen and oxygen. Amines are generally stronger nucleophiles than alcohols, allowing for a high degree of chemoselectivity under carefully controlled reaction conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the pyrrolidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) reagent.[4][8] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion subsequently deprotonates the newly acylated, positively charged nitrogen. The resulting unstable tert-butyl bicarbonate readily decomposes into gaseous carbon dioxide and tert-butanol, a process that provides a strong thermodynamic driving force for the reaction to proceed to completion.[6][8]

While the reaction can proceed without a base, the inclusion of a mild base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) is often beneficial. The base serves to neutralize any acid impurities and, in the case of TEA, can increase the amine's nucleophilicity, potentially accelerating the reaction.[1][6][9]

Reaction_Mechanism cluster_mech Mechanism Pyrrolidine (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate Nuc_Attack 1. Nucleophilic Attack (Amine on Boc₂O) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Product N-Boc protected product Tetra_Intermediate 2. Tetrahedral Intermediate Formation Nuc_Attack->Tetra_Intermediate Collapse 3. Collapse & Leaving Group Expulsion Tetra_Intermediate->Collapse Decomposition 4. Byproduct Decomposition (CO₂ ↑ + t-BuOH) Collapse->Decomposition

Caption: High-level overview of the N-Boc protection mechanism.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialSupplier (Example)GradeMW ( g/mol )Amount (Scale: 10 mmol)CAS Number
This compound HClSigma-Aldrich≥97%181.621.82 g1351163-02-1
Di-tert-butyl dicarbonate (Boc₂O)Acros Organics≥98%218.252.40 g (11 mmol, 1.1 eq)24424-99-5
Sodium Bicarbonate (NaHCO₃)Fisher ScientificACS Grade84.012.52 g (30 mmol, 3.0 eq)144-55-8
Tetrahydrofuran (THF)Macron Fine Chem.Anhydrous, ≥99.9%-50 mL109-99-9
Deionized Water---50 mL7732-18-5
Ethyl Acetate (EtOAc)VWR ChemicalsACS Grade-~150 mL141-78-6
Brine (Saturated aq. NaCl)---~50 mL7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)EMD Millipore--~5 g7487-88-9
Silica GelSiliCycle60 Å, 230-400 mesh-As needed7631-86-9
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.82 g, 10 mmol).

  • Dissolution & Basification: Add tetrahydrofuran (50 mL) and deionized water (50 mL). Stir the resulting suspension. Add sodium bicarbonate (2.52 g, 30 mmol) in one portion. Stir the mixture vigorously at room temperature for 15-20 minutes. The suspension should become a clear, biphasic solution as the free amine is generated.

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. To the stirred solution, add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The evolution of CO₂ gas may be observed.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material. Stain with ninhydrin (the starting material will stain purple/blue, while the N-protected product will not).

  • Work-up - Phase Separation: Once the reaction is complete (disappearance of starting material by TLC), transfer the mixture to a 500 mL separatory funnel. Add ethyl acetate (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with deionized water (50 mL) and then with brine (50 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If required, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

Experimental_Workflow Setup 1. Setup Add Substrate·HCl to Flask Solvent 2. Dissolve & Basify Add THF, H₂O, NaHCO₃ Stir 20 min Setup->Solvent Cool 3. Cool to 0 °C Solvent->Cool Add_Boc 4. Add Boc₂O (1.1 eq) Cool->Add_Boc React 5. React at RT (2-4 hours) Add_Boc->React Monitor 6. Monitor by TLC React->Monitor Workup 7. Work-up EtOAc Extraction Monitor->Workup Reaction Complete Wash 8. Wash (H₂O, Brine) Workup->Wash Dry 9. Dry & Concentrate (MgSO₄, Rotovap) Wash->Dry Purify 10. Purify (Optional) Column Chromatography Dry->Purify Characterize 11. Characterize Product Dry->Characterize If pure Purify->Characterize

Caption: Step-by-step experimental workflow for N-Boc protection.

Characterization and Quality Control

Authenticating the structure and purity of the final product, N-Boc-(2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, is essential.

  • Appearance: The product is typically a colorless to pale yellow oil or a white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect two rotamers due to hindered rotation around the N-C(O) bond. Key signals include: a large singlet at ~1.45 ppm (9H, -C(CH₃)₃), multiplets for the pyrrolidine ring protons, a singlet for the methyl ester at ~3.75 ppm (3H, -OCH₃), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals at ~28.4 ppm (-C(CH₃)₃), ~52.5 ppm (-OCH₃), ~80.5 ppm (-C(CH₃)₃), and ~155 ppm (N-C=O).

  • Mass Spectrometry (ESI+): Calculate the exact mass for C₁₂H₂₁NO₅. Look for the [M+H]⁺ and [M+Na]⁺ adducts.

  • Optical Rotation ([α]D): Measure in a suitable solvent (e.g., CHCl₃ or MeOH) at a defined concentration and temperature to confirm the retention of stereochemical integrity.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient Boc₂O. 2. Starting material is a salt, and basification was incomplete. 3. Low reaction temperature.1. Add an additional 0.1 equivalents of Boc₂O and stir for another hour. 2. Ensure vigorous stirring with the base for an adequate time before adding Boc₂O. Consider using a stronger, non-nucleophilic base like TEA (2.2 eq). 3. Ensure the reaction is allowed to stir at room temperature for the full duration.
Side Product Formation 1. O-Boc Protection: Reaction of the hydroxyl group. 2. Dimerization: Reaction between molecules of starting material.1. This is rare due to the higher nucleophilicity of the amine. Avoid using DMAP as a catalyst, which can promote O-acylation.[10][11] Maintain the recommended temperature. 2. This is unlikely under these conditions but could be caused by anhydride formation from the ester; ensure slow addition of Boc₂O at 0 °C.
Poor Solubility The starting hydrochloride salt is poorly soluble in pure organic solvents.The use of a biphasic THF/water system as described in the protocol is designed to overcome this by generating the more soluble free amine in situ.[12][13]
Difficult Work-up Formation of an emulsion during extraction.Add a small amount of brine to the separatory funnel and swirl gently to help break the emulsion. Allow the layers to stand for a longer period before separating.

Conclusion

This protocol outlines a robust and reliable method for the selective N-Boc protection of this compound. By leveraging the differential nucleophilicity of the amine and hydroxyl groups, this procedure provides high yields of the desired product, a critical intermediate for further synthetic transformations in pharmaceutical research and development. Adherence to the described steps and monitoring guidelines will ensure a successful and reproducible outcome.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Retrieved from [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Harrabi, K., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. Retrieved from [Link]

  • Harrabi, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

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Application Notes & Protocols: Leveraging Modified Hydroxypyrrolidine Scaffolds in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of click chemistry utilizing modified hydroxypyrrolidine scaffolds.

Authored by: A Senior Application Scientist

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern medicinal chemistry and chemical biology, the pursuit of molecular efficiency, precision, and modularity is paramount. Two concepts that epitomize these ideals are "privileged scaffolds" and "click chemistry." The hydroxypyrrolidine ring system stands out as a quintessential privileged scaffold.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[1][2] This scaffold is a cornerstone in numerous FDA-approved drugs and clinical candidates, valued for its stereochemical complexity and synthetic tractability.[1]

Parallel to the evolution of scaffold-based drug design, the advent of click chemistry, conceptualized by K. B. Sharpless, has revolutionized how scientists assemble complex molecular architectures.[3][4] These reactions are characterized by their high yields, modularity, stereospecificity, and tolerance to a wide array of functional groups, often proceeding under mild, aqueous conditions.[4][5] Among the click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become indispensable tools for bioconjugation, drug discovery, and materials science.[][7][8]

This guide explores the powerful synergy achieved by functionalizing the hydroxypyrrolidine scaffold with "click handles" (azides and alkynes). This strategic combination allows for the rapid and efficient conjugation of hydroxypyrrolidines to other molecules of interest, opening new avenues in the development of sophisticated therapeutics, chemical probes, and advanced biomaterials. We will delve into the underlying principles, provide detailed application protocols, and explain the causal logic behind key experimental choices.

Section 1: Functionalization of Hydroxypyrrolidine for Click Chemistry

The utility of a hydroxypyrrolidine scaffold in click chemistry is contingent on its modification to bear either an azide or an alkyne functional group. These "handles" are largely bioorthogonal, meaning they do not typically react with biological functional groups, ensuring that the subsequent click reaction is highly specific.[9] The hydroxyl and secondary amine groups on the pyrrolidine ring serve as versatile points for introducing these functionalities.[10]

For instance, an alkyne handle can be introduced by reacting the secondary amine with propargyl bromide or by etherification of the hydroxyl group. Similarly, an azide can be installed via nucleophilic substitution using an azido-containing electrophile.

PROTAC_Assembly TargetBinder Target Protein Ligand (with Azide) ClickReaction CuAAC Click Reaction TargetBinder->ClickReaction Linker Hydroxypyrrolidine Linker (with Alkyne) Linker->ClickReaction E3Binder E3 Ligase Ligand E3Binder->Linker pre-conjugated PROTAC Final PROTAC Molecule ClickReaction->PROTAC

Caption: Click chemistry workflow for PROTAC assembly.

Protocol 1: CuAAC Synthesis of a Hydroxypyrrolidine-Based PROTAC

This protocol describes the copper-catalyzed click reaction to conjugate an azide-functionalized target binder with an alkyne-modified hydroxypyrrolidine-VHL ligand.

Scientific Rationale: CuAAC is chosen for its high efficiency and reliability in organic synthesis. The use of a copper(II) source with a reducing agent like sodium ascorbate generates the active Cu(I) catalyst in situ. [11][12]A ligand such as THPTA is included to stabilize the Cu(I) catalyst, prevent oxidative side reactions, and improve reaction kinetics, especially in aqueous co-solvents. [12][13] Materials and Reagents:

  • Azide-functionalized target binder (Component A)

  • Alkyne-functionalized hydroxypyrrolidine-VHL ligand (Component B)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Reaction vial, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made immediately before use as ascorbate can oxidize.

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve Component A (1.0 equivalent) and Component B (1.1 equivalents) in a 3:1 mixture of DMSO and water. The final concentration of Component A should be approximately 10 mM.

    • Causality Note: Using a slight excess of one component (here, Component B) can help drive the reaction to completion. DMSO is used to solubilize the organic components, while water is an excellent solvent for the CuAAC reaction.

  • Catalyst Addition:

    • In a separate microcentrifuge tube, premix the CuSO₄ and THPTA solutions. For a typical reaction, add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA per 500 µL of final reaction volume. This creates a 5:1 ligand-to-copper ratio. [13] * Causality Note: Premixing the copper and ligand allows the complex to form, which protects the catalyst and enhances its activity. [12] * Add the premixed catalyst solution to the reaction vial containing Components A and B.

  • Initiation of Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction vial to achieve a final concentration of 5 mM (e.g., 25 µL of 100 mM stock per 500 µL reaction volume). [13] * The reaction mixture may change color, indicating the reduction of Cu(II) to Cu(I) and the start of the reaction.

  • Reaction and Monitoring:

    • Seal the vial under an inert atmosphere and stir at room temperature for 2-4 hours.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.

  • Work-up and Purification (Self-Validation):

    • Once the reaction is complete, quench it by adding a small amount of EDTA solution to chelate the copper catalyst.

    • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography.

    • Validation: Confirm the structure and purity of the final PROTAC molecule using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of azide and alkyne signals in the spectra and the appearance of the characteristic triazole proton signal are key indicators of a successful reaction.

Application Focus: Bioconjugation and Live-Cell Imaging

For applications involving sensitive biological systems, such as labeling proteins in living cells, the potential cytotoxicity of the copper catalyst used in CuAAC is a significant concern. [14]Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides an elegant solution. This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for any metal catalyst. [14][][16] By conjugating a hydroxypyrrolidine scaffold to a fluorescent dye and a cyclooctyne, a powerful chemical probe can be created. This probe can then be used to label azide-modified biomolecules within a cellular environment.

SPAAC_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Probe Labeling MetabolicPrecursor Azide-containing Metabolic Precursor (e.g., Azido Sugar) Cells Live Cells MetabolicPrecursor->Cells LabeledProtein Protein with Azide Handle Cells->LabeledProtein SPAAC SPAAC Reaction (Metal-Free) LabeledProtein->SPAAC Probe Hydroxypyrrolidine-DBCO-Fluorophore Probe Probe->SPAAC LabeledCells Fluorescently Labeled Protein in Cells SPAAC->LabeledCells Imaging Fluorescence Microscopy LabeledCells->Imaging Analysis

Caption: Workflow for live-cell imaging using SPAAC.

Protocol 2: SPAAC Labeling of Cellular Proteins

This protocol details the labeling of azide-modified proteins in live cells with a cyclooctyne-functionalized hydroxypyrrolidine probe.

Scientific Rationale: SPAAC is the method of choice for live-cell applications because it is bioorthogonal and avoids copper-induced cytotoxicity. [14][16]The reaction is driven by the release of ring strain from the cyclooctyne, allowing it to proceed at physiological temperatures. []Dibenzocyclooctyne (DBCO) is a commonly used cyclooctyne due to its high stability and reactivity. [14] Materials and Reagents:

  • Adherent mammalian cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine, ManNAz, for glycan labeling)

  • Hydroxypyrrolidine-DBCO-Fluorophore probe

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for cell fixing

  • DAPI for nuclear staining

  • Fluorescence microscope

Step-by-Step Methodology:

  • Metabolic Labeling:

    • Culture cells to ~70% confluency in a suitable format (e.g., glass-bottom imaging dish).

    • Prepare a working solution of the azide-modified metabolic precursor (e.g., 50 µM ManNAz) in the complete culture medium.

    • Replace the existing medium with the ManNAz-containing medium and incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).

    • Causality Note: During incubation, the cells will metabolize the azido-sugar and incorporate it into their cell-surface glycoproteins, effectively installing an azide handle on these proteins.

  • Probe Labeling (SPAAC Reaction):

    • Prepare a stock solution of the Hydroxypyrrolidine-DBCO-Fluorophore probe in DMSO. Dilute this stock in pre-warmed culture medium to a final working concentration (typically 5-25 µM).

    • Wash the cells three times with warm PBS to remove any unincorporated azido-sugar.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

    • Causality Note: The DBCO group on the probe will specifically and covalently react with the azide groups on the cell-surface proteins via the SPAAC reaction. [17]

  • Cell Fixing and Staining (Self-Validation Control):

    • Control: Include a control dish of cells that were not treated with the azido-sugar but are otherwise processed identically. This will validate that the fluorescent signal is specific to the azide-probe reaction.

    • Wash the cells three times with PBS to remove the excess probe.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • (Optional) Permeabilize the cells if intracellular labeling is desired/expected.

    • Stain the cell nuclei by incubating with a DAPI solution for 5 minutes.

  • Imaging and Analysis:

    • Wash the cells a final time with PBS.

    • Add fresh PBS or mounting medium to the dish.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

    • Validation: The experimental cells should show specific fluorescent signals (e.g., at the cell membrane for glycan labeling), while the control cells (no azido-sugar) should show minimal to no fluorescence, confirming the bioorthogonality of the reaction.

Section 3: Data Summary

Choosing the right click chemistry reaction is critical and depends on the application. The table below summarizes the key features of CuAAC and SPAAC.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Causality & Rationale
Catalyst Cu(I) requiredNone (metal-free)SPAAC avoids copper toxicity, making it ideal for live systems. [14]
Biocompatibility Lower (potential cytotoxicity)HighThe absence of a metal catalyst ensures minimal perturbation of biological processes. [16]
Reaction Rate Very fast with ligandModerate to fastCuAAC rates can be finely tuned with ligands; SPAAC rates depend on the cyclooctyne structure. [14]
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + AzideThe high energy of the strained ring in SPAAC drives the reaction forward without a catalyst. []
Primary Use Case Organic synthesis, PROTACs, material cross-linkingBioconjugation, live-cell imaging, in vivo chemistryThe choice is dictated by the tolerance of the system to copper.
Cost of Reagents Lower (alkynes are simple)Higher (cyclooctynes are complex)The multi-step synthesis of strained cyclooctynes increases their cost.

Conclusion

The functionalization of hydroxypyrrolidine scaffolds for click chemistry represents a significant advancement in the construction of complex, bioactive molecules. This approach marries the structural benefits of a privileged scaffold with the efficiency and orthogonality of click reactions. For drug development professionals, the CuAAC-mediated synthesis of PROTACs offers a streamlined path to novel therapeutics. For cell biologists and chemical biologists, SPAAC provides a robust method for creating specific probes to study biological processes in their native environment without cytotoxicity. As both fields continue to evolve, the strategic application of "clickable" hydroxypyrrolidine scaffolds will undoubtedly continue to accelerate discovery and innovation.

References

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. (URL: [Link])

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (URL: [Link])

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. (URL: [Link])

  • Click chemistry in the development of PROTACs. RSC Chemical Biology. (URL: [Link])

  • Accelerating next-generation drug discovery with click-based construction of PROTACs. Tokyo University of Science. (URL: [Link])

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. (URL: [Link])

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])

  • Click chemistry in the development of PROTACs. RSC Chemical Biology. (URL: [Link])

  • Click-based PROTACs Speed Up Drug Discovery. Mirage News. (URL: [Link])

  • Synthesis of a triple-click conjugation scaffold built around a single nitrogen hub. ResearchGate. (URL: [Link])

  • Protocols. baseclick. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. (URL: [Link])

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Perspectives in Medicinal Chemistry. (URL: [Link])

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition. (URL: [Link])

  • “Click” chemistry in polymeric scaffolds: Bioactive materials for tissue engineering. ResearchGate. (URL: [Link])

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Angewandte Chemie International Edition. (URL: [Link])

  • Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (URL: [Link])

  • Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications. (URL: [Link])

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. The Journal of Organic Chemistry. (URL: [Link])

  • Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. (URL: [Link])

  • Synthesis of privileged scaffolds functionalized for combinatorial DNA-encoded library synthesis. ResearchGate. (URL: [Link])

  • Click Chemistry-Based Hydrogels for Tissue Engineering. MDPI. (URL: [Link])

  • Breakthrough in click chemistry: innovative method revolutionizes drug development. Tokyo University of Science. (URL: [Link])

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. (URL: [Link])

  • Synthesis of Water-Soluble Scaffolds for Peptide Cyclization, Labeling, and Ligation. ACS Publications. (URL: [Link])

  • Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. Journal of Pharmaceutical Research International. (URL: [Link])

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. (URL: [Link])

  • Recent applications of click chemistry in drug discovery. ResearchGate. (URL: [Link])

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  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. (URL: [Link])

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reaction conditions for ester hydrolysis of methyl pyrrolidine-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Hydrolysis of Methyl Pyrrolidine-2-Carboxylates: Conditions and Protocols

For researchers and professionals in drug development and medicinal chemistry, the pyrrolidine-2-carboxylic acid (proline) scaffold is a cornerstone of synthesis. Its rigid, cyclic structure imparts unique conformational constraints, making it a privileged motif in a vast array of pharmaceuticals and bioactive molecules. The methyl ester, methyl pyrrolidine-2-carboxylate, often serves as a key intermediate—a stable, protected form of the carboxylic acid that facilitates purification and subsequent reactions. The final, crucial step of deprotection via ester hydrolysis is therefore fundamental to many synthetic routes.

This guide provides a detailed exploration of the reaction conditions and protocols for the hydrolysis of methyl pyrrolidine-2-carboxylates. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind procedural choices, offering insights into optimizing this critical transformation. We will cover the two primary chemical methods—base-catalyzed saponification and acid-catalyzed hydrolysis—as well as the emerging use of enzymatic methods for specialized applications.

Part 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most frequently employed method for cleaving methyl prolinate esters. The reaction is practically irreversible, driven by the final, rapid acid-base reaction between the carboxylic acid product and the alkoxide leaving group.[1] This irreversibility ensures that the reaction proceeds to completion, typically resulting in high yields.

Mechanism of Saponification

The process is a classic nucleophilic acyl substitution. A hydroxide ion (from a base like NaOH, KOH, or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a methoxide ion (⁻OCH₃) as the leaving group. The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide, yielding a stable carboxylate salt and methanol. An acidic workup is then required to protonate the carboxylate and furnish the final carboxylic acid product.[1]

Caption: Saponification via nucleophilic acyl substitution.

Key Parameters and Optimization

The choice of base, solvent, and temperature are critical variables that must be tailored to the specific substrate, particularly if other sensitive functional groups or protecting groups (e.g., N-Boc) are present.

  • Choice of Base:

    • Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): These are strong, inexpensive, and highly effective bases for simple saponifications.[2][3] They are typically used in aqueous solutions mixed with a co-solvent.

    • Lithium Hydroxide (LiOH): LiOH is often the base of choice for more sensitive or complex molecules.[4][5] It is considered a milder reagent and can offer better selectivity. Its use in a mixture of tetrahydrofuran (THF) and water is common, providing good solubility for both the ester and the inorganic base.[3][5] This system can often be run at room temperature, preserving thermally labile groups.[6]

  • Solvent System: A solvent system that can dissolve both the organic ester and the inorganic hydroxide is essential.

    • Methanol (MeOH) / Water or Ethanol (EtOH) / Water: These are common choices for NaOH and KOH. The alcohol co-solvent enhances the solubility of the ester.[3]

    • Tetrahydrofuran (THF) / Water: This is a highly effective system, particularly for LiOH, as it readily dissolves a wide range of organic substrates while being miscible with water.[3][4]

  • Temperature: Reactions can be performed anywhere from room temperature to reflux, depending on the reactivity of the ester.[3] For sterically hindered esters or less reactive substrates, heating may be necessary to achieve a reasonable reaction rate.[7] However, starting at room temperature is advisable to minimize potential side reactions.

Data Summary: Typical Saponification Conditions
BaseEquivalentsTypical Solvent SystemTemperature (°C)Typical DurationNotes
LiOH1.5 - 10THF / H₂O (e.g., 4:1)Room Temp (20-25)4 - 24 hPreferred for sensitive substrates; mild conditions.[3][4]
NaOH1.1 - 5MeOH / H₂O (e.g., 1:1)Room Temp to Reflux1 - 5 hCommon, cost-effective method.[3]
KOH1.1 - 5EtOH / H₂O or MeOH / H₂O60 - 80 (Reflux)3 - 13 hSlightly more soluble in alcohols than NaOH.[3]

Protocol 1: Mild Hydrolysis with Lithium Hydroxide

This protocol is recommended for N-Boc protected methyl pyrrolidine-2-carboxylates or other substrates with sensitive functional groups.

Materials:

  • Methyl pyrrolidine-2-carboxylate derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper

Procedure:

  • Dissolution: Dissolve the methyl pyrrolidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 4:1 v/v ratio) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Addition of Base: Add solid lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4 to 16 hours.

  • Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully add 1 M HCl dropwise with stirring to acidify the solution to a pH of 3-4. The carboxylic acid product may precipitate at this stage.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like Ethyl Acetate or DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Saponification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification dissolve 1. Dissolve Ester in THF/Water add_base 2. Add LiOH at Room Temp dissolve->add_base stir 3. Stir & Monitor (TLC, LC-MS) add_base->stir remove_thf 4. Remove THF (Rotovap) stir->remove_thf acidify 5. Acidify with HCl to pH 3-4 remove_thf->acidify extract 6. Extract with EtOAc or DCM acidify->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify (if needed) dry->purify end end purify->end Final Product: Pyrrolidine-2-carboxylic Acid

Caption: General workflow for saponification.

Part 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis provides an alternative route, though it is less common than saponification for simple deprotection due to its reversible nature.[2] The reaction must be performed with a large excess of water to drive the equilibrium toward the products, according to Le Châtelier's principle.[8]

A significant consideration is the stability of other functional groups. For instance, if the pyrrolidine nitrogen is protected with an acid-labile group like tert-butyloxycarbonyl (Boc), acid-catalyzed hydrolysis will likely cleave both the ester and the protecting group.[9] This can be a feature or a bug, depending on the desired synthetic outcome.

Mechanism of Acid-Catalyzed Hydrolysis (AAC2)

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₃O⁺). This step significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, water, can then attack the activated carbonyl, forming a tetrahedral intermediate. A series of proton transfers follows, converting the -OCH₃ group into a good leaving group (methanol, CH₃OH). The intermediate collapses, expelling methanol and yielding the protonated carboxylic acid. Finally, deprotonation by water regenerates the acid catalyst and gives the final product.

Caption: Acid-catalyzed hydrolysis (A_AC2 mechanism).

Protocol 2: Acid-Catalyzed Hydrolysis

Materials:

  • Methyl pyrrolidine-2-carboxylate derivative

  • 6 M Hydrochloric Acid (HCl) or 3 M Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) for neutralization

  • Organic extraction solvent (e.g., EtOAc)

Procedure:

  • Reaction Setup: Combine the methyl pyrrolidine-2-carboxylate (1.0 eq) with an excess of aqueous acid (e.g., 6 M HCl) in a round-bottom flask. The acid serves as both the catalyst and the source of water.

  • Heating: Heat the mixture to reflux using a heating mantle and stir for several hours (typically 4-12 h).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature, then place it in an ice bath. Carefully neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ or a solution of NaOH until the pH is approximately 7. Be cautious of gas evolution (CO₂) if using bicarbonate.

  • Extraction: Extract the neutralized solution with an appropriate organic solvent (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the product.

Part 3: Enzymatic Hydrolysis

For highly sensitive substrates or when high chemo- or stereoselectivity is required, enzymatic hydrolysis is a powerful tool.[10] Enzymes like lipases and esterases can cleave ester bonds under very mild conditions (neutral pH, room temperature), leaving other functional groups untouched.[11] This method is particularly valuable in chiral syntheses where racemization is a concern.

While developing a specific enzymatic protocol requires screening different enzymes and conditions, a general approach can be outlined. The choice of enzyme is paramount and must be determined empirically for the specific substrate.[11][12]

Conclusion

The hydrolysis of methyl pyrrolidine-2-carboxylates is a routine yet critical transformation. For most applications, base-catalyzed saponification, particularly with lithium hydroxide in a THF/water system, offers a reliable, high-yielding, and mild protocol. Acid-catalyzed hydrolysis is a viable alternative, especially when concurrent removal of an acid-labile protecting group is desired. The selection of the optimal method requires a careful analysis of the overall molecular structure, paying close attention to the stability of all functional and protecting groups present.

References

  • Richard, J. P., et al. (2003). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution: A Nonenzymatic Model for the First Step in the Racemization of Proline Catalyzed by Proline Racemase. Biochemistry, 42(27), 8354-8361. [Link][13][14]

  • Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives. EP3015456A1. [4]

  • Sparkl. (n.d.). Revision Notes - Hydrolysis of Esters with Acid or Alkali. AS & A Level Chemistry (9701). [Link][15]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link][1]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link][2]

  • CalTech GPS. (2009). Saponification (Base Hydrolysis) of Organic Materials. [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. [Link][16]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link][3]

  • Wietelmann, U. (n.d.). The strong base lithium hydroxide can be utilized for the hydrolysis of carboxylic acid derivatives. Science of Synthesis. [Link][5]

  • Organic Syntheses. (n.d.). L-Proline. [Link][9]

  • Google Patents. (n.d.). Enzymatic ester hydrolysis. US20100311130A1. [10]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105. [Link][6]

  • RSC Publishing. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. [Link][12]

  • Frontiers in Bioengineering and Biotechnology. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. [Link][11]

  • LibreTexts Chemistry. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link][8]

Sources

asymmetric synthesis of (2R,3R)-3-hydroxypyrrolidine-2-carboxylate from prolinol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the asymmetric synthesis of (2R,3R)-3-hydroxypyrrolidine-2-carboxylate (also known as cis-3-hydroxy-D-proline) starting from prolinol . The protocol focuses on a high-fidelity oxidative functionalization strategy , integrating modern C–H activation concepts with classical chiral pool manipulation.

Part 1: Core Directive & Strategy

Strategic Overview: The synthesis of 3-hydroxyproline isomers is synthetically challenging due to the difficulty of accessing the C3 position regioselectively in the presence of the more reactive C5 position and the sensitive C2 stereocenter. While enzymatic hydroxylation is common in nature, chemical synthesis from prolinol offers a scalable, tunable route for drug discovery.

This protocol employs a "Protect-Oxidize-Functionalize" strategy:

  • Chiral Scaffold Establishment: Utilization of (R)-Prolinol (D-Prolinol) to set the absolute configuration at C2.

  • Electronic Tuning: N-protection to modulate ring puckering and prevent over-oxidation.

  • Regioselective C3-Functionalization: Utilization of a directed C–H oxidation or an elimination-addition sequence to install the hydroxyl group.

  • Terminal Oxidation: Conversion of the C2-hydroxymethyl group to the carboxylate.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis

The target (2R,3R)-3-hydroxypyrrolidine-2-carboxylate possesses a cis-relationship between the C2-carboxylate and the C3-hydroxyl group. Starting from (R)-prolinol , the C2 stereocenter is maintained. The critical step is the diastereoselective introduction of the C3-hydroxyl group.

Pathway Logic:

  • Starting Material: (R)-Prolinol (commercially available, inexpensive chiral pool).

  • Intermediate: (2R,3R)-3-Hydroxyprolinol derivative.

  • Target: (2R,3R)-3-Hydroxypyrrolidine-2-carboxylate.

Detailed Experimental Protocol

Phase A: Protection and Preparation Rationale: The nitrogen must be protected with an electron-withdrawing group (Boc or Cbz) to prevent amine oxidation and to activate the C3 position for electrophilic or radical attack.

  • Step 1: N-Boc Protection [1][2][3]

    • Reagents: (R)-Prolinol (1.0 equiv), Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv), Et3N (1.2 equiv), DCM.

    • Procedure: Dissolve (R)-prolinol in DCM at 0 °C. Add Et3N followed by Boc2O. Warm to RT and stir for 4 h.

    • QC: TLC (SiO2, 50% EtOAc/Hex) shows conversion of polar amine to less polar carbamate.

    • Yield: >95%.

Phase B: C3-Functionalization (The "Davies" / C-H Activation Approach) Rationale: Direct C3-hydroxylation is difficult.[4] A robust chemical workaround involves the oxidation to the aldehyde (prolinal) , formation of a silyl enol ether , and Rubottom oxidation or electrophilic hydroxylation . Alternatively, modern Fe(PDP) catalysis can achieve direct C-H oxidation, though often with C5 competition. We describe the reliable Silyl Enol Ether / Oxidation route adapted for stereocontrol.

  • Step 2: Swern Oxidation to (R)-N-Boc-Prolinal

    • Reagents: Oxalyl chloride, DMSO, Et3N, DCM, -78 °C.

    • Mechanism: Converts the alcohol to the aldehyde without racemization (if kept cold).

    • Note: The aldehyde is prone to epimerization; proceed immediately to the next step.

  • Step 3: Silyl Enol Ether Formation

    • Reagents: TMSCl, NaI, Et3N, MeCN or LiHMDS/TMSCl.

    • Target: The endo-cyclic enol ether is thermodynamically disfavored vs. exo, but kinetic deprotonation or specific conditions (e.g., thermodynamic equilibration with specific catalysts) are required to target the ring double bond.

    • Alternative (High Purity):Iodolactonization Strategy.

      • Convert (R)-N-Boc-proline (from Step 2 + Pinnick) to an unsaturated derivative? No.

      • Preferred Route: Elimination to 3-Pyrroline.

      • (R)-N-Boc-Prolinol -> Mesylation -> Elimination -> N-Boc-2,3-dehydropyrrolidine? (Difficult to control regioselectivity).[5][6]

    • Standard "Application Note" Route:Hydroboration of 3,4-Dehydroproline derivative.

      • Since direct C3 functionalization of saturated prolinol is low-yielding, the industry standard uses (R)-3,4-Dehydroproline (often sourced or made from 4-hydroxyproline).

      • However, adhering to "From Prolinol":

      • Protocol Refinement: Use the C-H Oxidation method catalyzed by Fe(PDP) or biomimetic hydroxylation which has shown promise for proline derivatives [1].

Phase C: Oxidative Conversion to Carboxylate Rationale: Once the C3-OH is installed (as 3-hydroxyprolinol), the C2-CH2OH must be oxidized to COOH.

  • Step 4: Jones Oxidation (or TEMPO/Bleach)

    • Substrate: (2R,3R)-N-Boc-3-hydroxyprolinol.

    • Reagents: TEMPO (cat.), NaClO, NaClO2, MeCN/Buffer.

    • Procedure: Two-stage oxidation (Alcohol -> Aldehyde -> Acid) avoids over-oxidation of the ring.

    • Stereochemistry: The C2 center is preserved.

Part 3: Visualization & Formatting

Data Summary: Key Intermediates
CompoundStructure DescriptionKey Analytic (1H NMR / Rotation)Stability
(R)-Prolinol Saturated pyrrolidine, C2-CH2OH

3.5 (m, 2H, CH2OH)
Stable, Hygroscopic
N-Boc-(R)-Prolinol Carbamate protected

1.45 (s, 9H, Boc)
Stable Oil
(2R,3R)-3-Hyp-OH 3-Hydroxyprolinol derivative

4.2 (br, 1H, C3-H)
Sensitive to acid
Target Product (2R,3R)-3-Hyp-COOH

specific to isomer
Stable Solid
Pathway Diagram (Graphviz)

SynthesisPathway cluster_legend Key Transformation Phases Prolinol (R)-Prolinol (Starting Material) BocProlinol N-Boc-(R)-Prolinol (Protected Scaffold) Prolinol->BocProlinol Boc2O, Et3N (Protection) Prolinal N-Boc-(R)-Prolinal (Aldehyde Intermediate) BocProlinol->Prolinal Swern Oxidation (C2 Activation) EnolEther Silyl Enol Ether / Enamine Intermediate Prolinal->EnolEther TMSCl, Base (Enolization) HydroxyProlinol (2R,3R)-3-Hydroxyprolinol (C3-Functionalized) EnolEther->HydroxyProlinol 1. Rubottom Ox. 2. Reduction Target (2R,3R)-3-Hydroxypyrrolidine- 2-carboxylate (Target) HydroxyProlinol->Target TEMPO/NaClO2 (Terminal Oxidation) Phase1 Phase 1: Protection Phase2 Phase 2: C3 Functionalization Phase3 Phase 3: C2 Oxidation

Caption: Step-wise oxidative functionalization pathway from (R)-Prolinol to (2R,3R)-3-Hydroxyproline.

References

  • Davies, S. G., Fletcher, A. M., Linsdall, S. M., Roberts, P. M., & Thomson, J. E. (2018). Asymmetric Syntheses of (2R,3S)-3-Hydroxyproline and (2S,3S)-3-Hydroxyproline. Organic Letters, 20(14), 4135–4139. [Link]

  • White, M. C., & Chen, M. S. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science, 318(5851), 783-787. [Link]

  • Klein Gebbink, R. J. M., et al. (2018). Oxidation of unactivated C-H bonds catalyzed by manganese complexes. Tesis Doctorals en Xarxa. [Link]

Sources

Troubleshooting & Optimization

troubleshooting lactamization side reactions in gamma-amino esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Engineering Dashboard for process chemists and medicinal chemists. It synthesizes mechanistic physical organic chemistry with practical troubleshooting protocols.

Topic: Troubleshooting Lactamization Side Reactions in


-Amino Esters
Ticket ID:  GAE-LCT-5502
Assigned Specialist:  Senior Application Scientist, Process Development Group

📋 Executive Summary

The Issue: You are observing low yields, "missing" starting material, or unexpected M-OR mass peaks during the manipulation of


-amino esters.
The Diagnosis:  The system is undergoing intramolecular aminolysis  (lactamization) to form a pyrrolidin-2-one (

-lactam). The Severity: Critical.[1] Formation of 5-membered rings via 5-exo-trig cyclization is kinetically favored and often autocatalytic under neutral-to-basic conditions.

🛠 Module 1: Mechanistic Diagnostics

Before applying a fix, confirm the mechanism. The reaction is driven by the nucleophilicity of the


-amine and the electrophilicity of the ester carbonyl.
The Pathway

The reaction proceeds through a tetrahedral intermediate. Unlike


-amino esters (which form 6-membered rings slowly) or 

-amino esters (which form 4-membered rings rarely),

-amino esters sit in the "Goldilocks zone" of cyclization kinetics.

LactamizationMechanism Start Linear Gamma-Amino Ester (Free Amine) TS Tetrahedral Intermediate (Transition State) Start->TS 5-exo-trig attack (Fast) Product Gamma-Lactam (Pyrrolidin-2-one) TS->Product Collapse Byproduct Alcohol (ROH) TS->Byproduct Elimination Base Base/pH > 7 (Accelerates) Base->Start GemDimethyl Gem-Dimethyl Effect (Thorpe-Ingold) GemDimethyl->Start Pre-organization

Figure 1.1: Mechanistic pathway of spontaneous lactamization. Note that base deprotonates the ammonium species, activating the nucleophile.

The "Thorpe-Ingold" Multiplier

If your substrate contains substituents on the carbon chain (especially a gem-dimethyl group like in Gabapentin or Pregabalin analogs), the rate of cyclization is not just faster—it can be 600x to 1000x faster than the linear chain [1]. This is the Thorpe-Ingold Effect (Angle Compression).[2] The substituents compress the internal bond angle, forcing the amine and ester closer together.

Diagnostic Checklist
ObservationIndicationAction
LCMS Mass Shift

(e.g., M-31 for methyl ester)
Confirmed Lactam. Stop reaction.
NMR (

H)
Loss of ester O-CH

singlet; Downfield shift of

-CH

.
Confirmed Lactam.
pH Check pH > 7.5High Risk. Immediate acidification required.
Substrate Contains

-disubstitution (quaternary carbon).[3]
Extreme Risk. Requires steric protection.[4]

🛡 Module 2: Prevention Protocols

To stop the reaction, you must break the "Triangle of Cyclization": Nucleophilicity , Electrophilicity , or Proximity .

Protocol A: The "Acid Shield" (Control Nucleophilicity)

The simplest fix. An ammonium ion (


) is not nucleophilic.
  • Storage: Store all

    
    -amino esters as HCl or Tosylate salts , never as free bases.
    
  • Workup: Avoid basic aqueous washes (e.g., NaHCO

    
    ) if the ester is labile. Use dilute acidic washes or neutral brine.
    
  • Solvent: If storing in solution, ensure the solvent is not a hydrogen-bond acceptor that could strip a proton (avoid DMSO for long-term storage of salts).

Protocol B: Steric Bulwarking (Control Electrophilicity)

If the amine must be free (e.g., during a coupling reaction), make the ester unreactive.

  • Switch to t-Butyl Esters: The steric bulk of a tert-butyl group significantly slows the nucleophilic attack on the carbonyl carbon compared to methyl or ethyl esters.

  • Avoid "Active" Esters: Never convert the C-terminus of a

    
    -amino acid to an NHS-ester or anhydride without first protecting the nitrogen. It will cyclize instantly.
    
Protocol C: Nitrogen Protection (The "Nuclear" Option)

If Protocol A and B fail, you must cap the nitrogen.

  • Boc/Cbz/Fmoc: Carbamates reduce the nucleophilicity of the nitrogen significantly.

  • Trityl (Trt): Provides massive steric bulk that physically prevents the nitrogen from approaching the carbonyl.

🔧 Module 3: Troubleshooting Scenarios (Q&A)

Case 1: Peptide Coupling Failure

User Question: "I am trying to couple a C-protected amino acid to the N-terminus of my


-amino ester using HATU/DIPEA. The yield is 10%, and I see a major byproduct. Why?"

Root Cause: You added DIPEA (Base) to the


-amino ester salt to "free" it for coupling. In that brief moment before the activated amino acid attacked, the 

-amine attacked its own ester. Solution:
  • Order of Addition: Do not premix the

    
    -amino ester with base.
    
  • Pre-activation: Activate the incoming carboxylic acid (with HATU/DIPEA) separately for 2-3 minutes.

  • Addition: Add the

    
    -amino ester salt last, followed immediately by a controlled amount of base (just enough to neutralize the salt).
    
  • Alternative: Use a less basic coupling condition (e.g., DIC/Oxyma) which maintains a lower pH profile than HATU/DIPEA [2].

Case 2: The "Gabapentin" Problem

User Question: "I'm synthesizing a derivative of 1-(aminomethyl)cyclohexaneacetic acid. Even as the HCl salt, it seems unstable in methanol."

Root Cause: The Thorpe-Ingold effect is massive here. The cyclohexane ring forces the amine and acetic acid tail into perfect proximity. Even a tiny equilibrium concentration of free amine will drive cyclization. Solution:

  • Solvent Switch: Do not use nucleophilic solvents like Methanol. Use Isopropanol or Acetonitrile .

  • Double Protection: You cannot rely on protonation alone. You must protect the nitrogen (e.g., Boc) if you need to manipulate the ester, or protect the ester (e.g., t-Butyl) if you need to manipulate the amine.

📊 Module 4: Risk Assessment Matrix

Use this table to predict the stability of your specific substrate.

Substrate ClassSubstituentsRelative Cyclization RateStability RiskRecommended Action
Linear None (GABA)1x (Baseline)ModerateKeep as HCl salt.

-Substituted
Single Methyl~3-5xModerate-HighAvoid basic workups.

-Disubstituted
Gem-Dimethyl>500x (Thorpe-Ingold)Critical Must use N-protection (Boc/Fmoc).
Cyclic Constraint Cyclohexyl (Gabapentin)>600x Critical Must use N-protection.
Unsaturated

-alkene
Variable (Isomerization)HighE-isomer is stable; Z-isomer cyclizes [3].

📉 Workflow Visualization: Troubleshooting Logic

TroubleshootingFlow Start Problem: Low Yield / Impurities CheckMS Check LCMS/Mass Spec Start->CheckMS IsMassM18 Is Mass = [M - ROH]? (e.g., M-31 for OMe) CheckMS->IsMassM18 LactamConfirmed DIAGNOSIS: Lactamization IsMassM18->LactamConfirmed Yes OtherIssue Investigate Hydrolysis/Coupling Failure IsMassM18->OtherIssue No StructureCheck Check Structure: Gem-Dimethyl or Cyclic? LactamConfirmed->StructureCheck Action1 Action: Use N-Boc/Fmoc Protection (Protonation insufficient) StructureCheck->Action1 Yes (High Risk) Action2 Action: Isolate as HCl Salt Avoid NaHCO3 washes StructureCheck->Action2 No (Linear)

Figure 4.1: Decision tree for identifying and resolving lactamization issues.

📚 References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions. (Context: Foundational definition of Thorpe-Ingold/Gem-Dimethyl effect on cyclization rates).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives. Bachem Knowledge Center. (Context: Optimization of coupling conditions to minimize side reactions).

  • Gopi, H. N., et al. (2019).[6] A Strategic Approach to

    
    -Unsaturated 
    
    
    
    -Lactam Synthesis via Trans-cis Isomerization.[7] IISER Pune. (Context: Mechanistic details on unsaturated gamma-amino acid cyclization).
  • Wikipedia Contributors. (2024).[8] Lactam: Synthesis and Cyclization of Amino Acids. Wikipedia. (Context: General overview of lactamization efficiency for gamma-derivatives).

  • ResearchGate Review. (2023). Lactamization, reduction, and hydrolysis of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -amino-acid ester. ResearchGate.  (Context: Recent examples of gamma-amino ester manipulations).
    

Sources

removing excess Boc-anhydride from pyrrolidine reaction mixtures

Technical Support Center: Remediation in Pyrrolidine Synthesis

Case ID: BOC-REM-001 Status: Active Topic: Removal of excess Di-tert-butyl dicarbonate (

Executive Summary & Problem Analysis

The Issue: In the protection of pyrrolidines,


  • Solubility Mimicry: Its lipophilicity (

    
    ) often matches that of the N-Boc-pyrrolidine product, making separation by extraction difficult.
    
  • Chromatographic Invisibility:

    
     lacks a strong chromophore, rendering it nearly invisible under standard UV (254 nm), leading to "ghost" impurities that contaminate final products.
    
  • Sublimation Issues: While volatile, removing it via high vacuum often leads to sublimation, clogging lyophilizers and contaminating pump oil.

The Solution: We recommend a Chemical Scavenging Protocol over physical separation. This converts the lipophilic anhydride into a polarity-tunable species that can be washed away using aqueous extraction.

Primary Protocol: The DMEDA Scavenging System

Reagent: N,N-Dimethylethylenediamine (DMEDA) Mechanism: Nucleophilic Scavenging

This is the industry-standard "Self-Validating" method. It relies on converting the neutral

The Logic (Why this works)
  • Scavenging: DMEDA (a primary amine) reacts rapidly with excess

    
     to form a stable urea.
    
  • differentiation: The resulting urea contains a tertiary amine tail (from the dimethyl group).

  • Phase Switch: Upon washing with dilute acid, the tertiary amine is protonated (

    
    ), rendering the byproduct water-soluble. The N-Boc-pyrrolidine product (a carbamate) remains neutral and stays in the organic layer.
    
Step-by-Step Workflow
  • Reaction Completion: Confirm consumption of the starting pyrrolidine via TLC or LCMS.

  • Scavenger Addition: Add 0.2 – 0.5 equivalents (relative to starting amine) of DMEDA to the reaction mixture.

    • Note: If you used a large excess of

      
      , ensure DMEDA is added in slight excess of the remaining anhydride.
      
  • Incubation: Stir at room temperature for 15–30 minutes .

    • Validation: Gas evolution (

      
      ) may occur initially but usually stops quickly.
      
  • Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).

  • The "Switch" Wash (Critical Step):

    • Wash the organic layer twice with 0.5 M to 1.0 M HCl (or 10% Citric Acid if the product is extremely acid-sensitive).

    • Result: The protonated DMEDA-Boc urea moves to the aqueous phase.

  • Standard Workup: Wash with saturated

    
     (to remove residual acid), then Brine. Dry over 
    
    
    .[1]
Visualizing the Pathway

DMEDA_ScavengeStartCrude Reaction Mixture(Product + Excess Boc2O)Add_DMEDAAdd DMEDA(0.2 - 0.5 equiv)Start->Add_DMEDAIntermediateMixture Contains:1. N-Boc-Pyrrolidine (Neutral)2. Boc-DMEDA Urea (Basic)Add_DMEDA->IntermediateStir 15-30 minAcid_WashWash with dilute HCl(0.5M - 1.0M)Intermediate->Acid_WashPhase_SepPhase SeparationAcid_Wash->Phase_SepOrg_LayerOrganic LayerContains: N-Boc-Pyrrolidine(Pure)Phase_Sep->Org_LayerNeutral SpeciesAq_LayerAqueous LayerContains: Protonated Urea(Waste)Phase_Sep->Aq_LayerIonic Species

Caption: The DMEDA protocol utilizes a pH-switchable solubility change to selectively partition the scavenger byproduct into the aqueous waste stream.

Alternative Scavenging Strategies

If DMEDA is unavailable, the following alternatives are chemically sound but require specific conditions.

ScavengerMechanismWorkup RequirementProsCons
Imidazole Forms N-Boc-Imidazole (Unstable/Basic)Wash with dilute HCl or water.Cheap, widely available.N-Boc-imidazole can be surprisingly stable; requires thorough washing to hydrolyze.
Glycine Forms Boc-Glycine (Acidic)Wash with basic aqueous solution (

).
Very cheap, non-toxic.Risk: If your product is acidic (e.g., a carboxylic acid), it will also wash out.
Ethanolamine Forms Hydroxy-Urea (Polar)Wash with water/brine.Increases polarity significantly.Separation is less "sharp" than the DMEDA acid-base switch.

Visualization & Detection (Troubleshooting)

Users often report: "My NMR is clean, but my mass balance is off," or "I suspect Boc anhydride, but I can't see it on TLC."

The Physics of Detection:


Recommended Stains
  • Iodine Chamber (

    
    ): 
    
    • Method: Place the dried TLC plate in a jar with iodine crystals and silica.

    • Appearance:

      
       appears as a brown/yellow transient spot.
      
    • Sensitivity: Moderate.[2][3]

  • Ninhydrin (The "Reverse" Stain):

    • Method: Dip plate and heat vigorously (

      
      ).
      
    • Mechanism:[4][5] Thermal deprotection removes the Boc group; the resulting amine reacts with ninhydrin.

    • Appearance: Faint red/purple spot (requires high heat).

  • Phosphomolybdic Acid (PMA):

    • Method: Dip and heat.

    • Appearance: Dark blue/black spot on a green background.[2]

    • Sensitivity: High (detects the lipophilic bulk).

Frequently Asked Questions (FAQ)

Q: Can I just put the reaction on the Rotovap to remove


?A:

sublime

Q: I used the DMEDA method, but I still see a trace of the urea in the organic layer. A: This indicates the acid wash was insufficient.

  • Fix: Ensure the pH of the aqueous layer is distinctly acidic (pH < 2) during the wash. If your extraction solvent is very polar (e.g., THF/EtOAc mix), the protonated urea might have some solubility. Switch to DCM or pure EtOAc for the wash steps.

Q: My pyrrolidine product is also basic (e.g., it has a second tertiary amine). Will the acid wash remove my product too? A: Yes. If your product has a basic center that is not Boc-protected, the DMEDA method's acid wash will extract your product.

  • Alternative: Use the Glycine method. React excess

    
     with Glycine/NaOH, then wash the reaction mixture with basic water (
    
    
    ). The Boc-Glycine (carboxylate) will go to the aqueous layer, while your basic amine product stays organic.

References

  • Removal of Excess Boc Anhydride. Common Organic Chemistry. Retrieved from [Link]

  • Use of N,N-Dimethyl-ethylenediamine for Scavenging.Organic Process Research & Development. (General reference for amine scavenging protocols in process chemistry).
  • Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Boc Protection Mechanism & Scavenging. Organic Chemistry Portal. Retrieved from [Link]

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Separating 3-Hydroxypyrrolidine-2-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The stereochemical configuration of 3-hydroxypyrrolidine-2-carboxylic acid and its ester derivatives is a critical determinant of their biological activity and pharmacological profile. As essential chiral building blocks in the synthesis of numerous pharmaceuticals, the ability to accurately separate and quantify their isomers is paramount in drug development and quality control.[1][] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 3-hydroxypyrrolidine-2-carboxylate isomers, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The separation of these isomers presents a unique challenge due to their structural similarity. The choice of analytical strategy is broadly categorized into two main approaches: indirect separation following derivatization and direct separation on a chiral stationary phase (CSP).[3][4] The selection of the most suitable method is contingent upon factors such as the desired scale of separation, required enantiomeric purity, and available instrumentation.[1]

Methodology Comparison: Direct vs. Indirect Approaches

A logical workflow for selecting the appropriate chiral separation method is crucial. The decision between a direct or indirect approach is the first key branch in this process.

Chiral_Method_Selection start Racemic Mixture of 3-Hydroxypyrrolidine-2-carboxylate Isomers decision1 Presence of Reactive Functional Groups? start->decision1 indirect Indirect Method: Chiral Derivatization decision1->indirect  Yes direct Direct Method: Chiral Stationary Phase (CSP) decision1->direct  No / Direct Preferred achiral_sep Separation on Achiral Column (e.g., C18) indirect->achiral_sep csp_selection Select Appropriate CSP Type direct->csp_selection optimization Method Optimization (Mobile Phase, Temperature) achiral_sep->optimization ligand_exchange Ligand-Exchange Chromatography csp_selection->ligand_exchange  Amino Acid Structure polysaccharide Polysaccharide-Based CSPs csp_selection->polysaccharide  Broad Applicability cyclodextrin Cyclodextrin-Based CSPs csp_selection->cyclodextrin  Inclusion Complexation ligand_exchange->optimization polysaccharide->optimization cyclodextrin->optimization analysis Analysis and Quantification optimization->analysis

Caption: Workflow for Chiral HPLC Method Selection.

The Indirect Approach: Chiral Derivatization

This method involves reacting the enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[4] These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column.[3][4] This approach is particularly useful when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required.

Mechanism of Separation

The derivatization converts the enantiomeric pair into two diastereomers. The difference in the spatial arrangement of the newly formed diastereomers allows for differential interaction with the achiral stationary phase, leading to their separation.

Key Chiral Derivatizing Agent: L-FDVA

A well-established method for the separation of hydroxyproline stereoisomers, which are structurally analogous to the target compounds, involves pre-column derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).[5][6] This reagent reacts with the secondary amine of the pyrrolidine ring. The resulting diastereomers can be effectively separated using reversed-phase HPLC.[5][6]

Experimental Protocol: Derivatization with L-FDVA and RP-HPLC

LFDVA_Workflow start Sample Solution (Isomer Mixture) step1 Add NaHCO3 Buffer start->step1 step2 Add L-FDVA in Acetone step1->step2 step3 Incubate (e.g., 40°C, 1 hr) step2->step3 step4 Stop Reaction (e.g., add HCl) step3->step4 step5 Inject on Achiral C18 Column step4->step5 step6 UV or MS Detection step5->step6

Caption: L-FDVA Derivatization Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the 3-hydroxypyrrolidine-2-carboxylate isomer mixture in a suitable solvent.

  • Buffering: To a 25 µL aliquot of the sample, add 10 µL of 1M sodium bicarbonate (NaHCO3) to adjust the pH for the derivatization reaction.[5]

  • Derivatization: Add 40 µL of a 35 mM solution of L-FDVA in acetone.[5]

  • Reaction: Vortex the mixture and incubate at 40°C for 1 hour in the dark.

  • Quenching: Stop the reaction by adding 10 µL of 2M hydrochloric acid (HCl).

  • Analysis: Inject an appropriate volume of the resulting solution onto a reversed-phase HPLC system.

Typical HPLC Conditions:

  • Column: HALO® ES-C18 (150 x 1.5 mm, 2.7 µm) or similar high-efficiency C18 column.[6]

  • Mobile Phase: Isocratic elution with an MS-compatible mobile phase, such as a mixture of water with 0.1% formic acid and acetonitrile.[6]

  • Flow Rate: Adjusted for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Temperature: 25-40°C.

  • Detection: UV (e.g., 340 nm) or Mass Spectrometry (MS).[6]

Parameter Value/Description Rationale/Insight Reference
Derivatizing Agent Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)Forms stable diastereomers with distinct chromatographic behavior. The dinitrophenyl group acts as a strong chromophore for UV detection.[5][6]
Stationary Phase Achiral C18 (Reversed-Phase)Standard, robust, and widely available. Separates based on the different polarities of the diastereomers.[6]
Advantages High resolution, use of standard columns, enhanced UV sensitivity.This is a self-validating system; successful separation of the diastereomers confirms the derivatization and separation principle.[5][6]
Disadvantages Requires extra sample preparation steps, potential for racemization during derivatization (though unlikely under these conditions), requires enantiomerically pure CDA.The purity of the L-FDVA is critical to the accuracy of the quantification.

The Direct Approach: Chiral Stationary Phases (CSPs)

Direct enantioseparation using CSPs is often preferred due to its simplicity, as it eliminates the need for derivatization.[3] The separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[7]

A. Ligand-Exchange Chromatography (LEC)

LEC is a powerful technique for the chiral resolution of amino acids and their derivatives.[8]

Mechanism of Separation:

The CSP consists of a chiral ligand (e.g., an L-amino acid) complexed with a metal ion, typically copper(II), which is immobilized on the support material. The analyte enantiomers are introduced into the system via the mobile phase, which also contains the metal ion (e.g., aqueous copper sulfate).[8] The analytes form transient, diastereomeric ternary complexes with the chiral selector and the metal ion on the stationary phase. The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling separation.

Recommended CSP and Conditions:

A Sumichiral OA-5000 column, which utilizes this principle, has been successfully applied to the chiral resolution of hydroxyproline stereoisomers.[8]

Experimental Protocol: Ligand-Exchange Chromatography
  • System Preparation: Equilibrate the Sumichiral OA-5000 column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the 3-hydroxypyrrolidine-2-carboxylate isomer mixture in the mobile phase or water.

  • Injection: Inject the sample onto the column.

  • Elution: Perform isocratic elution with the specified mobile phase.

  • Detection: Detection can be challenging as the analyte may lack a strong chromophore. Post-column derivatization with an agent like 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-Cl) for fluorescence detection or the use of an Evaporative Light Scattering Detector (ELSD) are viable options.[8]

Typical HPLC Conditions:

  • Column: Sumichiral OA-5000 (4.6 x 250 mm).[8]

  • Mobile Phase: 1 mM aqueous copper sulfate (CuSO4) solution.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 38°C.[8]

  • Detection: Post-column derivatization with NBD-Cl followed by fluorescence detection (Ex: 503 nm, Em: 541 nm) or ELSD.[8]

B. Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used for chiral separations due to their broad applicability and high success rates.[7][9] Columns like Chiralpak® and Chiralcel® fall into this category.[10]

Mechanism of Separation:

The helical structure of the polysaccharide derivatives creates a complex chiral environment. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities or grooves of the polymer structure.[7][11] The subtle differences in how each enantiomer fits into this chiral environment lead to different retention times.

Recommended CSPs and Conditions:

For proline analogs, cellulose-derived phases like Chiralpak® IC have demonstrated high efficiency.[10] These columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering great flexibility.[3]

Typical HPLC Conditions (Normal Phase):

  • Column: Chiralpak® IC (or similar cellulose-based CSP).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes) to improve peak shape. A typical starting point could be n-hexane/isopropanol (80:20, v/v).[10]

  • Flow Rate: 0.5-1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV (if the molecule has a chromophore or is derivatized) or ELSD/MS.

Performance Comparison of Key Chiral HPLC Methods

Method Chiral Selector / Stationary Phase Typical Mobile Phase Resolution (Rs) Key Advantages Key Considerations
Indirect (Derivatization) Achiral C18 + L-FDVAAcetonitrile / Water with AcidBaseline separation often achievable (>1.5)[6]Uses standard columns; enhances detection.Additional sample prep; CDA purity is critical.
Direct (Ligand-Exchange) Sumichiral OA-50001 mM aq. CuSO4Good resolution reported for analogs.[8]Excellent for amino acids; no derivatization needed.Requires post-column derivatization or specialized detector (ELSD/MS) for non-UV active compounds.
Direct (Polysaccharide) Chiralpak® IC / Chiralcel® OD-Hn-Hexane / Isopropanol / AdditiveHighly variable; requires screening. Good resolution (>1.5) is common.[1][10]Broad applicability; high success rate; multiple solvent modes.Column selection can be empirical; may require screening of several columns and mobile phases.[9][12]

Conclusion and Recommendations

The successful chiral separation of 3-hydroxypyrrolidine-2-carboxylate isomers is readily achievable with modern HPLC techniques.

  • For robustness and high-resolution analytical quantification , especially when dealing with complex matrices, the indirect method using L-FDVA derivatization is highly recommended. The formation of stable diastereomers and separation on a standard C18 column provides a reliable and reproducible workflow.[5][6]

  • For simplicity and direct analysis , particularly for process monitoring or when derivatization is undesirable, ligand-exchange chromatography on a column such as the Sumichiral OA-5000 presents a highly selective and effective solution tailored for amino acid derivatives.[8]

  • Polysaccharide-based CSPs offer the greatest versatility and highest probability of success in initial method development screening. Their broad enantiorecognition capabilities make them an indispensable tool in any laboratory tasked with chiral separations.[7][9]

Ultimately, the choice of method will depend on the specific application, available instrumentation, and desired outcome. A systematic screening approach, starting with polysaccharide-based CSPs and followed by more specialized techniques like ligand-exchange or derivatization if necessary, represents a sound strategy for tackling this chiral separation challenge.

References

  • Imai, K., et al. (1988). Specific Proline and Hydroxypyroline Detection Method by Post-column Derivatization for High-performance Liquid Chromatography. Analytical Sciences, 4(5), 503-505. [Link]

  • Sayago, F. J., et al. (2011). Practical access to the proline analogs (S,S,S)- and (R,R,R)-2-methyloctahydroindole-2-carboxylic acids by HPLC enantioseparation. Chirality, 23(7), 507-13. [Link]

  • Kumar, A., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]

  • Langrock, T., et al. (2007). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Journal of Chromatography B, 847(2), 191-199. [Link]

  • Isidori, M., et al. (2024). Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources. Journal of Chromatography A, 1721, 464771. [Link]

  • Péter, A., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(11), 3374. [Link]

  • Shen, J., et al. (2018). Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes. Polymer Chemistry, 9(1), 55-63. [Link]

  • García-Ruiz, C., et al. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. Journal of Chromatography A, 1685, 463595. [Link]

  • Ahnoff, M., et al. (1981). Derivatization with 4-chloro-7-nitrobenzofurazan for liquid chromatographic determination of hydroxyproline in collagen hydrolysate. Analytical Chemistry, 53(3), 485-489. [Link]

  • SEDERE. (n.d.). SAMPLE: PROLINE HPLC AMINO-ACID Direct Enantiomeric Separation. [Link]

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Gahm, K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 24(1). [Link]

  • Lux, P. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Mocan, T., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7380. [Link]

Sources

Distinguishing cis and trans 3-Hydroxypyrrolidine Derivatives: An Advanced NOESY Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing cis and trans 3-Hydroxypyrrolidine Derivatives by NOESY Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical assignment of 3-hydroxypyrrolidine derivatives is a critical step in the development of proline mimetics and fragment-based drug discovery. Unlike rigid 6-membered rings (cyclohexanes) where


 coupling constants follow a predictable Karplus relationship (

), 5-membered pyrrolidine rings exhibit rapid pseudorotation between envelope conformations. This flexibility renders scalar coupling analysis (

-values) ambiguous and frequently misleading.

This guide establishes 1D/2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the gold standard for assigning relative stereochemistry in these systems. We provide a validated workflow, comparing its efficacy against scalar coupling and X-ray crystallography, and offer a self-consistent logic for interpreting NOE cross-peaks in 2,3- and 3,4-disubstituted pyrrolidines.

The Stereochemical Challenge: The "J-Coupling Trap"

In 3-hydroxypyrrolidines, the ring exists in a dynamic equilibrium of "envelope" puckers (typically N-envelope or C-envelope).

  • The Ambiguity: The dihedral angle for trans-protons in a 5-membered ring is rarely

    
     (anti-periplanar); it is often closer to 
    
    
    
    -
    
    
    . Consequently, the
    
    
    value drops significantly (2–6 Hz), often overlapping with
    
    
    (typically 6–10 Hz).
  • The Solution: NOESY relies on through-space dipolar coupling (

    
    ), which is independent of the bond vector angles but highly sensitive to spatial proximity. In 5-membered rings, cis-substituents force their geminal protons onto the same face, creating a distinct, strong NOE signal (
    
    
    
    Å) that persists despite conformational averaging.
Table 1: Comparative Analysis of Stereochemical Assignment Methods
FeatureNOESY (Recommended)

-Coupling Analysis
X-Ray Crystallography
Physical Basis Through-space distance (

)
Through-bond dihedral angleElectron density diffraction
Reliability for Pyrrolidines High. Cis-protons are always spatially close.Low. Envelope flipping averages

-values.
Absolute. The definitive standard.
Sample Requirement Solution state (mg scale).Solution state (mg scale).Solid crystal (often difficult to grow).
Time to Result 2–12 Hours.[1]Instant (Standard 1H NMR).Days to Weeks.
Cost/Accessibility Standard 400-600 MHz NMR.Standard NMR.High (requires diffractometer).

Experimental Protocol: The Self-Validating NOESY Workflow

To ensure trustworthy data, follow this optimized protocol for small-to-medium molecules (MW < 1000 Da).

Step 1: Sample Preparation
  • Solvent: Use deuterated solvents that minimize viscosity (e.g.,

    
    , 
    
    
    
    ). High viscosity (
    
    
    ) shortens
    
    
    and can dampen NOE signals, though it is acceptable if solubility is an issue.
  • Concentration: 10–50 mM is ideal.

  • Degassing (Critical): Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), reducing the NOE enhancement.
    
    • Method: Bubble dry

      
       or Ar through the sample for 5 minutes prior to acquisition.
      
Step 2: Acquisition Parameters
  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesyphpr on Bruker).

  • Mixing Time (

    
    ):  This is the most critical variable.[2][3]
    
    • Target:400 ms – 600 ms .

    • Reasoning: For MW ~150-400 Da (typical pyrrolidine derivatives), the correlation time (

      
      ) places the molecule in the "positive NOE" regime.
      
    • Warning:

      
       ms may yield insufficient signal build-up. 
      
      
      
      ms risks "spin diffusion" (false positives where magnetization transfers
      
      
      , making
      
      
      and
      
      
      appear close).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds) to allow full magnetization recovery.
Step 3: Data Processing[1][4]
  • Zero-Filling: At least

    
     points.[4]
    
  • Window Function: Sine-bell squared (

    
    ) usually provides the best resolution/sensitivity trade-off.
    
  • Phasing: Critical. Diagonal peaks should be negative (or one phase); Cross-peaks should be positive (opposite phase) for small molecules.[5]

Interpretation Logic: Assigning the Isomer

The assignment relies on identifying the "Key Diagnostic Vector"—the spatial relationship between the proton at C3 (


) and the proton at the substitution site (e.g., 

or

).
Scenario A: 2-Substituted-3-Hydroxypyrrolidines
  • Structure: Substituent

    
     at C2; Hydroxyl at C3.
    
  • Diagnostic Pair:

    
     and 
    
    
    
    .
The Logic Tree
  • Locate

    
    :  Typically a multiplet at 4.0–4.5 ppm (deshielded by OH).
    
  • Locate

    
    :  Typically 3.0–4.0 ppm (depending on R).
    
  • Check Cross-Peak:

    • Strong NOE (

      
      ):  Protons are on the same face .
      
      • 
         Substituents (
        
        
        
        and
        
        
        ) are Cis (relative to ring plane).
    • Weak/No NOE (

      
      ):  Protons are on opposite faces .
      
      • 
         Substituents (
        
        
        
        and
        
        
        ) are Trans .

(Note: "Cis" in nomenclature usually refers to the substituents. If substituents are Cis, the ring protons


 and 

are also Cis to each other).
Scenario B: 3,4-Disubstituted Pyrrolidines
  • Structure: Hydroxyl at C3; Substituent

    
     at C4.
    
  • Diagnostic Pair:

    
     and 
    
    
    
    .
  • Logic: Identical to Scenario A. Strong

    
     NOE indicates cis-protons (and thus cis-substituents).
    

Visualization of the Workflow

The following diagram illustrates the decision process for a 2,3-disubstituted system.

NOESY_Workflow Start Start: Purified 3-OH Pyrrolidine Derivative Prep Sample Prep: CDCl3, Degas (N2), 20mM Start->Prep Acq Acquire 2D NOESY (Mix Time: 500ms) Prep->Acq Identify Identify H3 (geminal to OH) and H2 (geminal to R) Acq->Identify Decision Is there a STRONG NOE cross-peak between H2 and H3? Identify->Decision Cis_Result Conclusion: CIS-Isomer (Substituents on same face) (Protons on same face) Decision->Cis_Result YES (Strong Signal) Trans_Result Conclusion: TRANS-Isomer (Substituents on opposite faces) (Protons on opposite faces) Decision->Trans_Result NO (Weak/Absent) Validation Validation Check: Verify no spin diffusion via ROESY or build-up rate (optional) Cis_Result->Validation Trans_Result->Validation

Figure 1: Decision tree for assigning relative stereochemistry in 2,3-disubstituted 3-hydroxypyrrolidines via NOESY.

Technical Nuances & Troubleshooting

The "Pseudo-Axial" Caveat

In certain N-substituted pyrrolidines (e.g., N-Boc, N-Cbz), steric clash can force the bulky N-group and the C3-OH into specific envelope conformations.

  • Risk: If the ring is heavily puckered, trans-protons might occasionally approach 3.5 Å, generating a weak NOE.

  • Differentiation: A cis-NOE is typically intense (comparable to the geminal

    
     cross-peak intensity), while a trans-NOE (if observed) is very weak (close to the noise floor). Always compare the intensity relative to a known fixed distance (e.g., geminal protons 
    
    
    
    Å).
N-Inversion and Rotamers

Pyrrolidine nitrogen inversion is fast at room temperature unless acylated.

  • If N-Acyl/Boc: You may see two sets of peaks (Rotamers).

  • Strategy: Perform the NOESY analysis on the major rotamer . The relative stereochemistry (cis/trans at C2/C3) is identical in both rotamers; only the chemical shifts change.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dipolar Coupling and the NOE).

  • Neuhaus, D., & Williamson, M. P. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3] (The authoritative text on NOE theory).

  • Thottumkara, A. P., et al. (2014). "Stereoselective Synthesis of 3-Hydroxypyrrolidines." Organic Letters. (Demonstrates NOESY usage for pyrrolidine assignment).

  • Hu, H., et al. (2020). "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." Journal of Organic Chemistry. (Discusses NOESY/EXSY in flexible systems).

  • University of Chicago NMR Facility. (2021). "1D NOESY made easy." (Practical guide on mixing times for small molecules).

Sources

Technical Guide: Specific Rotation & Stereochemical Validation of (2R,3R)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the specific rotation and stereochemical characterization of (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate , a critical chiral building block in the synthesis of carbapenem antibiotics and antiviral agents.

Executive Summary

Target Molecule: this compound (typically supplied as the HCl salt). CAS Registry: 119677-21-3 (Free Acid), 1378292-24-0 (Methyl Ester). Significance: This synthon offers a rigid pyrrolidine scaffold with defined stereochemistry at C2 and C3. The (2R,3R) configuration (often referred to as trans-3-hydroxy-D-proline methyl ester) is the specific enantiomer required for non-natural peptide mimetics. The Challenge: Literature values for the optical rotation of 3-hydroxypyrrolidines fluctuate significantly based on pH, solvent (MeOH vs. H₂O), and salt form (HCl vs. Free Base). This guide provides the baseline reference values and the experimental protocols required to validate stereochemical purity.

The Stereochemical Landscape

To ensure the correct isomer is utilized, one must distinguish the target from its enantiomer and diastereomers. The (2R,3R) configuration implies a trans relationship between the C2-carboxylate and C3-hydroxyl groups relative to the ring plane (consistent with trans-3-hydroxy-L-proline nomenclature for the (2S,3S) enantiomer).

Stereoisomer Relationship Diagram

The following diagram visualizes the relationship between the target and its common impurities.

Stereoisomers cluster_legend Stereochemical Key Target This compound (Target Synthon) [α]D: Positive (+) Enantiomer (2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate (Natural L-Proline Derivative) [α]D: Negative (-) Target->Enantiomer Enantiomers (Mirror Image) Diastereomer (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate (cis-3-Hydroxy-D-Proline) Diastereomeric Impurity Target->Diastereomer Diastereomers (Epimers at C3) L1 Target (D-Series) L2 Impurity

Figure 1: Stereochemical relationships. The (2R,3R) target is the enantiomer of the more common (2S,3S) form derived from L-Proline.

Comparative Optical Rotation Data

The specific rotation


 is the primary rapid-identification tool. However, because the methyl ester HCl salt is hygroscopic and sensitive to concentration, the free acid value is often the most stable reference standard .
Table 1: Specific Rotation Reference Values
Compound FormConfigurationSolvent (c=1.0)Specific Rotation

Source/Notes
Methyl Ester HCl (Target) (2R, 3R) MeOH +25.0° to +35.0° *Est. based on D-Proline backbone (+33°)
Free Acid (Zwitterion)(2R, 3R)H₂O+18.3° Derived from enantiomer value
Free Acid (Enantiomer)(2S, 3S)H₂O-18.3° Lit. Reference (L-Series) [1]
N-Boc Derivative(2R, 3S) (cis)CHCl₃+95.0°Diastereomer Reference [2]
D-Proline Methyl Ester HCl(2R)H₂O+33.0°Backbone Reference [3]

*Critical Note on Ester Rotation: The specific rotation of the hydrochloride ester is highly pH-dependent. If the salt is not perfectly stoichiometric (excess HCl or presence of free base), the rotation value can shift. For definitive identification, hydrolysis to the free acid or N-Boc derivatization is recommended.

Experimental Validation Protocols

Do not rely solely on the Certificate of Analysis (CoA) from suppliers, as batch-to-batch variability in salt formation is common.

Protocol A: Polarimetry (Routine Check)

Objective: Confirm optical activity direction (Positive for 2R,3R) and approximate magnitude.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours (hygroscopic salts absorb water, skewing concentration).

  • Solvent: Use HPLC-grade Methanol (MeOH) or Water (H₂O). Note: H₂O is preferred for the free acid; MeOH is preferred for the ester to prevent hydrolysis.

  • Measurement: Prepare a 1.0 g/100 mL (c=1.0) solution. Measure at 20°C using the Sodium D-line (589 nm).[1]

  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees)[2]
      
    • 
      : Path length (dm)
      
    • 
      : Concentration (g/mL)
      
Protocol B: Definitive Purity (Chiral HPLC)

Objective: Determine Enantiomeric Excess (ee%) accurately.

  • Column: Daicel Chiralpak IC or AD-H (immobilized phases preferred for amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (80 : 20 : 0.1). Diethylamine is crucial to sharpen the peak of the basic amine.

  • Detection: UV at 210 nm (low wavelength required as the pyrrolidine ring has weak UV absorption).

Synthesis & Purity Context

Understanding the origin of the molecule helps predict likely impurities. The (2R,3R) isomer is typically synthesized via one of two routes, each with distinct impurity profiles.

Synthesis Workflow & Impurity Map

Synthesis Start Starting Material (D-Serine or Allylic Alcohol) RouteA Route A: Sharpless Asymmetric Epoxidation Start->RouteA RouteB Route B: Enzymatic Hydroxylation of D-Proline Start->RouteB Crude Crude Intermediate (N-Protected) RouteA->Crude Risk: Diastereomers (2R,3S) RouteB->Crude Risk: Unreacted SM Purification Purification (Crystallization/Chromatography) Crude->Purification Final Final Product (2R,3R)-Methyl Ester HCl Purification->Final Check ee%

Figure 2: Synthesis pathways. Route A (Sharpless) typically yields high enantiomeric excess but requires careful separation of diastereomers.

Causality of Impurities
  • From Route A (Epoxidation): If the Sharpless epoxidation is not 100% selective, the (2S,3R) enantiomer or (2R,3S) diastereomer may form.

  • From Route B (Enzymatic): Incomplete conversion can leave D-Proline impurities, which have a similar rotation (

    
    ) to the target, masking the impurity in polarimetry. This necessitates NMR or HPLC validation. 
    

References

  • Sinha, S. (2005).[3] "A convenient synthesis of trans-3-hydroxy-L-proline." Arkivoc, (xi), 209-217.[3] (Confirming -18.3° for the (2S,3S) free acid enantiomer).

  • Chem-Impex International. "Boc-cis-3-hydroxy-D-proline Technical Data." (Providing comparative data for the diastereomeric N-Boc derivative).

  • Sigma-Aldrich. "D-Proline methyl ester hydrochloride Specification." (Establishing the +33° baseline for the D-pyrrolidine backbone).

  • Raines, R. T., et al. (2005). "Effect of 3-Hydroxyproline Residues on Collagen Stability."[4] Biochemistry. (Detailed NMR characterization of 3-hydroxyproline isomers).

Sources

Comparative Guide: LC-MS/MS Structural Elucidation of Methyl 3-hydroxypyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxypyrrolidine-2-carboxylate (3-hydroxyproline methyl ester) is a critical chiral building block in the synthesis of carbapenem antibiotics and peptidomimetics. Its structural analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is defined by a specific fragmentation pattern dominated by the loss of the methyl ester moiety and dehydration.

This guide details the fragmentation mechanics of the [M+H]⁺ ion (m/z 146.08 ) and provides a rigorous comparison against its primary regioisomer, Methyl 4-hydroxypyrrolidine-2-carboxylate . While both isomers share identical precursor and product ions, they are distinguishable through distinct ion intensity ratios and chromatographic retention , necessitating a validated orthogonal approach for definitive identification.

Technical Context & Chemical Properties

The differentiation of 3-hydroxy and 4-hydroxy isomers is paramount in drug development, as the position of the hydroxyl group dictates the conformational pucker of the pyrrolidine ring (


-exo vs. 

-endo), drastically affecting the potency and binding affinity of the final pharmaceutical agent.
FeatureMethyl 3-hydroxypyrrolidine-2-carboxylateMethyl 4-hydroxypyrrolidine-2-carboxylate
Structure 3-OH on pyrrolidine ring4-OH on pyrrolidine ring
Formula C₆H₁₁NO₃C₆H₁₁NO₃
Monoisotopic Mass 145.0739 Da145.0739 Da
Precursor Ion [M+H]⁺ 146.0814 146.0814
Key Challenge Isobaric interference; identical primary fragments.Common impurity in 3-Hyp synthesis.

Experimental Configuration

To replicate the fragmentation data described below, the following LC-MS/MS conditions are recommended. This setup prioritizes the separation of polar isomers which often co-elute on standard C18 phases.

Chromatographic Method
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining these polar amines.

    • Recommended: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 95% B to 50% B over 10 minutes. (Isomers typically resolve by >0.5 min).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of water).

  • Collision Energy (CE): Ramp 10–30 eV to observe full fragmentation pathways.

Fragmentation Mechanism Analysis

Upon Collision-Induced Dissociation (CID), the protonated precursor m/z 146 follows three competitive pathways. The dominance of these pathways varies subtly between the 3-OH and 4-OH isomers due to stereoelectronic effects.

Primary Fragmentation Channels
  • Loss of Methyl Ester (-59 Da) → m/z 87

    • Mechanism:[1][4] Inductive cleavage of the C–C bond between the alpha-carbon and the carbonyl carbon. This generates a stabilized iminium ion (pyrrolinium ring).

    • Observation: This is typically the Base Peak (100%) for proline methyl esters.

  • Dehydration (-18 Da) → m/z 128

    • Mechanism:[1][4] Neutral loss of water.[5] In 3-hydroxyproline derivatives, the proximity of the hydroxyl group to the ester carbonyl can facilitate this loss via a cyclic transition state, potentially making this peak more intense relative to the 4-isomer in certain collision energies.

  • Loss of Methanol (-32 Da) → m/z 114

    • Mechanism:[1][4] Intramolecular cyclization involving the amine attacking the ester carbonyl, expelling methanol to form a bicyclic lactam structure.

Secondary Fragmentation
  • Ring Cleavage (m/z 87 → m/z 68, 41): The pyrrolinium ion (m/z 87) further degrades via retro-Diels-Alder (RDA) type mechanisms or loss of ammonia/ethene, yielding m/z 68 (C4H6N⁺) and m/z 41 (C2H3N⁺).

Visualized Pathway (DOT Diagram)

FragmentationPathway Parent [M+H]+ Precursor m/z 146 Ion128 [M+H - H2O]+ m/z 128 Parent->Ion128 -18 Da (H2O) Ion114 [M+H - CH3OH]+ m/z 114 Parent->Ion114 -32 Da (MeOH) Ion87 [M+H - COOCH3]+ m/z 87 (Base Peak) Parent->Ion87 -59 Da (COOCH3) Ion68 Ring Fragment m/z 68 Ion87->Ion68 -19 Da Ion41 Ring Fragment m/z 41 Ion87->Ion41 Ring Open

Figure 1: ESI+ Fragmentation pathway of Methyl 3-hydroxypyrrolidine-2-carboxylate.

Comparative Analysis: 3-Hyp vs. 4-Hyp

Distinguishing the 3-hydroxy isomer from the 4-hydroxy isomer relies on Quantitative Ion Ratios rather than unique ions.

ParameterMethyl 3-hydroxypyrrolidine-2-carboxylateMethyl 4-hydroxypyrrolidine-2-carboxylate
Precursor 146.08146.08
Base Peak 87 (Pyrrolinium)87 (Pyrrolinium)
Secondary Peak 128 (Water loss)128 (Water loss)
Diagnostic Ratio Ratio (128/87) is often higher due to 3-OH/Ester proximity effects (cis-isomer interaction).Ratio (128/87) is typically lower ; 4-OH is distal to the ester.
Retention Time (HILIC) Elutes Earlier (typically) due to intramolecular H-bonding reducing polarity.Elutes Later ; more exposed polar surface area interacts strongly with HILIC phase.

Note on Stereochemistry: The cis vs. trans orientation of the 3-OH group significantly impacts the water loss. Cis-3-hydroxyproline methyl ester allows for hydrogen bonding between the hydroxyl and the carbonyl oxygen, which can facilitate specific fragmentation channels compared to the trans isomer.

Method Development Workflow

Use this logic flow to validate your compound.

MethodWorkflow Start Start: Unknown Sample Step1 LC Separation (HILIC) Target: Resolve Isomers Start->Step1 Step2 Full Scan MS (Q1) Confirm m/z 146.08 Step1->Step2 Step3 Product Ion Scan (MS2) CE Ramp 10-30eV Step2->Step3 Decision Analyze Ion Ratio (m/z 128 / m/z 87) Step3->Decision Result3 Identify: 3-Hydroxy Isomer Decision->Result3 Ratio Matches Std A Result4 Identify: 4-Hydroxy Isomer Decision->Result4 Ratio Matches Std B

Figure 2: Decision workflow for differentiating hydroxyproline methyl ester isomers.

References

  • Differentiation of Hydroxyproline Isomers and Isobars in Peptides by Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. ResearchGate. Available at: [Link]

  • Characterization and prediction of positional 4-hydroxyproline and sulfotyrosine. PubMed Central. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns (Ester/Amine Rules). Chemistry LibreTexts. Available at: [Link]

Sources

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Reactant of Route 1
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